![molecular formula C9H18O2 B3186284 4-Methyl-2-(propan-2-yl)pentanoic acid CAS No. 1219170-58-7](/img/structure/B3186284.png)
4-Methyl-2-(propan-2-yl)pentanoic acid
Overview
Description
4-Methyl-2-(propan-2-yl)pentanoic acid is a chemical compound with the molecular formula C9H18O2 . It has a molecular weight of 158.24 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-(propan-2-yl)pentanoic acid consists of a pentanoic acid backbone with a methyl group attached to the 4th carbon and a propan-2-yl group attached to the 2nd carbon .Physical And Chemical Properties Analysis
4-Methyl-2-(propan-2-yl)pentanoic acid is a liquid at room temperature . It has a molecular weight of 158.24 and a molecular formula of C9H18O2 . The boiling point and other physical properties are not specified .Scientific Research Applications
Chemical Properties
“4-Methyl-2-(propan-2-yl)pentanoic acid” is a chemical compound with the CAS Number: 1219170-58-7 . It has a molecular weight of 158.24 . The IUPAC name for this compound is 2-isopropyl-4-methylpentanoic acid . This compound is typically stored at room temperature and has a physical form of liquid .
Safety Information
This compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H318, H319, and H335, which indicate that it causes serious eye damage, causes serious eye irritation, and may cause respiratory irritation .
Synthesis of Chiral Drug Intermediates
“4-Methyl-2-(propan-2-yl)pentanoic acid” can be used in the synthesis of chiral drug intermediates . Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . The intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .
Enantioselective Aminomethylation
This compound can be used in the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one . This process is important in the synthesis of complex molecules in industrial fields, such as the synthesis of high value-added chemicals and drug intermediates .
Spectroscopic Analysis
“4-Methyl-2-(propan-2-yl)pentanoic acid” can be analyzed using spectroscopic techniques . The 1H and 13C NMR spectra can be recorded in CDCl3 on a Bruker SF-300 spectrometer at 300.13 and 75 MHz, respectively, using hexamethyldisiloxane as an internal standard .
Crystal Structures
The crystal structures of “4-Methyl-2-(propan-2-yl)pentanoic acid” can be studied using various techniques . This can provide valuable information about the compound’s structure and properties .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-methyl-2-propan-2-ylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6(2)5-8(7(3)4)9(10)11/h6-8H,5H2,1-4H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTYKVHAFJRVJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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